2,5-Dihydroxynaphthalene-1,4-dione CAS number 4923-55-1
2,5-Dihydroxynaphthalene-1,4-dione CAS number 4923-55-1
An In-Depth Technical Guide to 2,5-Dihydroxynaphthalene-1,4-dione (CAS: 4923-55-1)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dihydroxynaphthalene-1,4-dione, a significant naphthoquinone derivative. Intended for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, biological activities, and analytical methodologies, grounded in authoritative scientific literature.
Introduction: The Naphthoquinone Core in Modern Research
Naphthoquinones are a class of organic compounds structurally derived from naphthalene. This chemical scaffold is prevalent in numerous natural products and is recognized for a wide spectrum of biological activities.[1][2] 2,5-Dihydroxynaphthalene-1,4-dione, the focus of this guide, is a member of this family and serves as a valuable intermediate in the synthesis of more complex molecules, including potential anti-cancer agents.[3] Its chemical structure, featuring a fused ring system with hydroxyl and ketone functionalities, imparts a unique reactivity profile that is central to its utility and biological effects.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2,5-Dihydroxynaphthalene-1,4-dione is fundamental for its application in research and development.
Core Chemical Properties
The key identifiers and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4923-55-1 | [3][4] |
| Molecular Formula | C₁₀H₆O₄ | [3][4] |
| Molecular Weight | 190.15 g/mol | [3][4] |
| Appearance | Data not available; related compounds are typically colored solids. | |
| Melting Point | 220 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 428.9 ± 45.0 °C | [3] |
| Density (Predicted) | 1.639 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.50 ± 1.00 | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts in naphthoquinone derivatives are influenced by the substituents on the ring system, providing valuable structural information.[5]
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Infrared (IR) Spectroscopy : IR spectra would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
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UV-Visible Spectroscopy : The conjugated π-electron system in naphthoquinones results in strong absorption in the UV-Visible region, which can be used for quantitative analysis and studying electronic transitions.[5][6]
Synthesis and Chemical Reactivity
2,5-Dihydroxynaphthalene-1,4-dione is a key building block for the synthesis of various substituted 1,4-naphthoquinones.[3]
General Synthetic Approach
The synthesis of dihydroxynaphthalene derivatives can often be achieved through the hydrolysis of corresponding disulfonic acids under basic conditions, followed by acidification.[7] While a specific, detailed synthesis protocol for 2,5-Dihydroxynaphthalene-1,4-dione was not found in the search results, a generalized workflow for the preparation of such derivatives can be conceptualized.
Caption: Proposed mechanism of ROS-induced apoptosis by naphthoquinones.
Methodologies for In Vitro Evaluation
To assess the therapeutic potential of 2,5-Dihydroxynaphthalene-1,4-dione, a series of well-defined in vitro experiments are necessary.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,5-Dihydroxynaphthalene-1,4-dione against a selected cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
2,5-Dihydroxynaphthalene-1,4-dione
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2,5-Dihydroxynaphthalene-1,4-dione in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Safety and Handling
Based on the hazard statements for related compounds, 2,5-Dihydroxynaphthalene-1,4-dione should be handled with care.
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Hazard Statements : GHS07 pictogram with the signal word "Warning" is associated with this compound. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). [3][4]* Precautionary Statements : Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3][4]* Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.
Conclusion and Future Directions
2,5-Dihydroxynaphthalene-1,4-dione is a naphthoquinone derivative with significant potential, particularly as a scaffold for the development of novel anticancer agents. Its rich chemistry and biological activity warrant further investigation. Future research should focus on the development of efficient and scalable synthetic routes, a comprehensive evaluation of its biological activity against a wider range of cancer cell lines, and detailed mechanistic studies to fully elucidate its mode of action. Furthermore, derivatization of the core structure could lead to analogs with improved potency and selectivity, paving the way for new therapeutic leads.
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Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved from [Link]
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ResearchGate. (2025, August 6). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved from [Link]
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